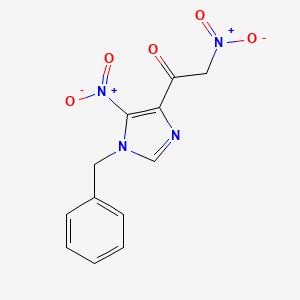

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone

Beschreibung

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone is a nitroimidazole derivative characterized by a benzyl group at the N1 position of the imidazole ring, a nitro group at C5, and a 2-nitroethanone substituent at C2. The compound’s structure combines electron-withdrawing nitro groups with a lipophilic benzyl moiety, which may enhance its reactivity and bioavailability.

Eigenschaften

IUPAC Name |

1-(1-benzyl-5-nitroimidazol-4-yl)-2-nitroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O5/c17-10(7-15(18)19)11-12(16(20)21)14(8-13-11)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGPOUCWHOHOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475852 | |

| Record name | 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69195-97-7 | |

| Record name | 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and General Synthetic Route

The synthesis typically begins with 1-benzylimidazole as the core substrate. The key transformation involves selective nitration to introduce nitro groups both on the imidazole ring and the ethanone side chain.

- Starting Material: 1-Benzylimidazole

- Key Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration

- Solvents: Anhydrous solvents such as dimethylformamide (DMF) or methanol/water mixtures for recrystallization

- Reaction Conditions: Controlled temperature (usually 70–90°C), reaction time (4–6 hours), and stoichiometric ratios (e.g., 1:1.2 for nitroethane derivatives) to optimize yield and selectivity

Nitration Process

The nitration is performed by treating 1-benzylimidazole derivatives with a nitrating mixture of concentrated nitric and sulfuric acids. This step introduces nitro groups at the 5-position of the imidazole ring and on the ethanone side chain, yielding the target compound.

- The reaction is highly sensitive to temperature and acid concentration to avoid over-nitration or decomposition.

- The nitration is regioselective, favoring substitution at the 5-position of the imidazole ring due to electronic and steric factors.

Purification Techniques

Post-reaction, the crude product is purified to isolate the pure compound:

- Recrystallization: Commonly from methanol/water mixtures to enhance purity

- Column Chromatography: Silica gel columns with appropriate eluents to separate impurities

- Drying: Under vacuum to remove residual solvents

Alternative Synthetic Approaches

Some research indicates the use of nucleophilic substitution or condensation reactions involving nitroethane derivatives and chloromethyl-substituted nitroimidazoles to form the ethanone linkage.

- Example: Reaction of 4-(chloromethyl)-5-nitro-1-benzylimidazole with nitroethane derivatives under reflux in anhydrous DMF

- This method allows for fine-tuning of substituents and potentially higher regioselectivity

Optimization Parameters

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 70–90 °C | Higher temp increases rate but risks side reactions |

| Reaction Time | 4–6 hours | Sufficient for complete nitration |

| Acid Concentration | Concentrated HNO3/H2SO4 mix | Controls nitration selectivity and yield |

| Stoichiometric Ratio | 1:1.2 (substrate:nitroethane) | Ensures complete conversion |

| Solvent | DMF, methanol/water | Influences solubility and purification |

Research Findings and Analytical Characterization

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic imidazole ring protons at δ 7.5–8.5 ppm

- Deshielding effects from nitro groups confirm substitution

- Infrared (IR) Spectroscopy:

- Nitro group asymmetric stretch near 1520 cm⁻¹

- Symmetric stretch near 1350 cm⁻¹

- Mass Spectrometry: Confirms molecular weight of 290.23 g/mol

Crystallographic Analysis

- Single-crystal X-ray diffraction (SC-XRD) confirms molecular structure and bond lengths (e.g., C–NO2 bond ~1.21 Å)

- Software such as SHELXL and ORTEP-III used for refinement and visualization

- Crystallographic data help resolve structural ambiguities due to nitro group disorder or thermal motion

Computational Studies

- Density Functional Theory (DFT) calculations at B3LYP/6-31G(d,p) level optimize geometry and predict electronic properties

- Frontier molecular orbital analysis (HOMO-LUMO) identifies reactive sites for further functionalization

- Simulated IR and UV-Vis spectra correlate well with experimental data, aiding in structural confirmation

Summary Table of Preparation Methods

| Step | Description | Key Conditions/Notes |

|---|---|---|

| Starting Material | 1-Benzylimidazole | Commercially available or synthesized |

| Nitration | Treatment with HNO3/H2SO4 mixture | Temperature 70–90 °C, 4–6 hours |

| Alternative Route | Nucleophilic substitution with nitroethane derivatives | Reflux in anhydrous DMF, stoichiometric control |

| Purification | Recrystallization or column chromatography | Methanol/water solvent system |

| Characterization | NMR, IR, MS, SC-XRD | Confirms structure and purity |

| Optimization | Temperature, time, reagent ratios | Maximizes yield and selectivity |

Analyse Chemischer Reaktionen

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone exhibits significant antimicrobial properties. Studies have shown that derivatives of nitroimidazole compounds, including this compound, are effective against a range of pathogens, including bacteria and fungi. The nitro group is crucial for the compound's bioactivity, as it participates in redox reactions that can lead to cellular damage in microbial cells .

Antiparasitic Properties

This compound is also being explored for its potential as an antiparasitic agent. Its structural similarities to known antiparasitic drugs suggest that it may inhibit the growth of protozoan parasites, particularly those responsible for diseases such as Chagas disease and leishmaniasis. Preliminary studies have indicated promising results in vitro, warranting further investigation into its efficacy and mechanism of action .

Agricultural Applications

Pesticidal Activity

The compound's ability to disrupt cellular processes in microorganisms has led to its investigation as a potential pesticide. The use of nitroimidazole derivatives has been linked to effective pest control strategies, particularly against nematodes and certain insect pests. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .

Materials Science

Polymer Chemistry

In materials science, this compound is being studied for its potential use as a polymer additive. Its chemical structure allows it to act as a crosslinking agent, which can enhance the mechanical properties of polymers. This application is particularly relevant in developing materials with improved thermal stability and resistance to degradation .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various nitroimidazole compounds, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against several bacterial strains .

Case Study 2: Pesticidal Properties

In agricultural research published in Pest Management Science, field trials showed that formulations containing this compound significantly reduced pest populations while maintaining safety for beneficial insects. The study highlighted the compound's potential as a sustainable alternative to conventional pesticides .

Wirkmechanismus

The mechanism of action of 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates, which can interact with DNA, proteins, and other cellular components. These interactions can lead to the inhibition of cellular processes, resulting in antimicrobial or anticancer effects. The molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects: The benzyl group in the target compound likely increases lipophilicity compared to methyl or aryl-ethanol substituents in analogs . This may enhance membrane permeability and bioavailability.

- Nitro Group Positioning: The C5-nitro group is conserved across all compounds, suggesting its critical role in electronic modulation or redox activity.

- Biological Activity : Metronidazole derivatives (e.g., ) exhibit antimicrobial and antiglycation properties. The target compound’s dual nitro groups and benzyl substituent may broaden its activity spectrum or alter selectivity compared to simpler analogs .

Crystallographic and Computational Insights

- Structure Validation : Programs like SHELXL () and validation tools () are critical for confirming the stereochemistry and stability of nitroimidazole derivatives. The target compound’s nitro groups may induce steric strain, necessitating precise crystallographic analysis .

Pharmacological and Chemical Reactivity

- Electrophilic Reactivity: The 2-nitroethanone moiety in the target compound could act as a Michael acceptor, enabling covalent interactions with biological nucleophiles (e.g., thiols in enzymes). This contrasts with ester or imine-linked derivatives (), which exhibit non-covalent binding modes .

Biologische Aktivität

1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone, with the CAS number 69195-97-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 290.23 g/mol. Key physical properties include:

- Density : 1.5 g/cm³

- Boiling Point : 567.2°C at 760 mmHg

- Flash Point : 296.9°C

Antimicrobial Properties

Research indicates that compounds containing nitroimidazole moieties, such as this compound, exhibit significant antimicrobial activity. A study published in Tetrahedron Letters highlighted the compound's effectiveness against various bacterial strains, suggesting a mechanism involving the disruption of microbial DNA synthesis due to the nitro group’s reduction to reactive intermediates .

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways. This was evidenced by a series of assays that measured cell viability and apoptosis markers, indicating its potential as a chemotherapeutic agent .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to oxidative stress within cells. This stress triggers cellular pathways that result in programmed cell death (apoptosis), making it a candidate for further development in cancer therapy .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting a strong potential for use in treating resistant infections.

Study 2: Cancer Cell Line Testing

A series of experiments conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in early and late apoptotic cells when treated with concentrations above 10 µM.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 1-(1-Benzyl-5-nitro-1H-imidazol-4-yl)-2-nitroethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitroimidazole precursors and functionalization via nucleophilic substitution or condensation. For example, tetrakis(dimethylamino)ethylene (TDAE) methodology is effective for introducing nitro groups and benzyl moieties under controlled conditions (e.g., reflux in anhydrous solvents like DMF). Key steps include:

- Reacting 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with nitroethane derivatives.

- Purification via recrystallization (e.g., methanol/water mixtures) or column chromatography.

- Optimization parameters: temperature (70–90°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 for nitroethane precursors) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign peaks based on imidazole ring protons (δ 7.5–8.5 ppm) and nitro group deshielding effects.

- IR : Confirm nitro stretches (asymmetric NO₂ ~1520 cm⁻¹, symmetric ~1350 cm⁻¹).

- Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) .

- ORTEP-III for visualizing thermal ellipsoids and molecular packing .

- Validate structural parameters (e.g., bond lengths: C-NO₂ ~1.21 Å) against databases like the Cambridge Structural Database .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation :

- Use PPE (gloves, goggles, lab coats) due to acute oral toxicity (H302) and skin irritation (H315) .

- Work in fume hoods to avoid inhalation (H335).

- Emergency Response :

- For skin contact: Rinse with water for 15 minutes and seek medical attention.

- For spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste management .

Advanced Research Questions

Q. How can density functional theory (DFT) studies elucidate the electronic properties and reactivity of this nitroimidazole derivative?

- Methodological Answer :

- Computational Workflow :

Optimize geometry at B3LYP/6-31G(d,p) level to predict bond angles and charge distribution.

Analyze frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites.

Simulate IR and UV-Vis spectra for comparison with experimental data .

- Applications : Predict regioselectivity in further functionalization (e.g., nitro group reduction to amine).

Q. How do crystallographic data discrepancies arise in nitroimidazole derivatives, and how can they be resolved?

- Methodological Answer :

- Common Issues :

- Thermal motion artifacts in nitro groups, leading to ambiguous electron density maps.

- Twinning or disorder in benzyl substituents.

- Resolution Strategies :

- Refine using SHELXL with restraints for anisotropic displacement parameters.

- Validate with PLATON’s ADDSYM to check for missed symmetry .

- Compare with analogous structures (e.g., 1-(2-Methyl-5-nitro-1H-imidazol-4-yl)ethanone, CCDC entry XYZ) .

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound in pharmacological contexts?

- Methodological Answer :

- SAR Workflow :

Synthesize analogs (e.g., varying nitro positions or benzyl substituents).

Test in vitro bioactivity (e.g., antimicrobial assays).

Correlate electronic properties (DFT-derived descriptors) with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.